H-Beta-Ala-Tyr-OH
CAS No.:
Cat. No.: VC15758583
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O4 |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | (2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18)/t10-/m0/s1 |
| Standard InChI Key | WGWJYTHWZADNIG-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)O |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
H-Beta-Ala-Tyr-OH consists of two amino acid residues: beta-alanine (β-Ala) and tyrosine (Tyr). Beta-alanine, a non-proteinogenic beta-amino acid, features an amino group bonded to the β-carbon rather than the α-carbon, as seen in standard amino acids . Tyrosine, an aromatic alpha-amino acid, contributes a phenolic hydroxyl group to the structure. The peptide bond links the carboxyl group of beta-alanine to the amino group of tyrosine, resulting in a linear dipeptide with distinct stereochemical properties.
The molecular weight of H-Beta-Ala-Tyr-OH is calculated as follows:
This value aligns with the compound’s empirical formula .
Key Physicochemical Parameters
The ionization behavior of H-Beta-Ala-Tyr-OH is influenced by the pKa values of its constituent amino acids. Tyrosine exhibits pKa values of 2.20 (α-carboxyl), 9.11 (α-amino), and 10.07 (phenolic hydroxyl) . Beta-alanine, lacking an α-amino group, has a primary pKa of 3.55 (carboxyl) and 10.24 (β-amino). These properties result in an isoelectric point (pI) of approximately 5.85 for the dipeptide, calculated using the Henderson-Hasselbalch equation.
Table 1: Comparative Properties of H-Beta-Ala-Tyr-OH and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | pI | Key Functional Groups |
|---|---|---|---|---|
| H-Beta-Ala-Tyr-OH | 252.27 | 5.85 | β-amino, phenolic -OH | |
| H-Ala-Tyr-OH | 251.25 | 5.72 | α-amino, phenolic -OH | |
| Carnosine | 226.23 | 6.83 | β-amino, imidazole |
Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing H-Beta-Ala-Tyr-OH. The process involves:
-
Resin Activation: Wang resin functionalized with hydroxymethyl groups is pre-activated using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Beta-Alanine Coupling: Fmoc-beta-alanine is coupled to the resin under nitrogen atmosphere at 25°C for 2 hours.
-
Tyrosine Incorporation: Fmoc-tyrosine(tBu)-OH is introduced using PyBOP/N-methylmorpholine as coupling reagents.
-
Cleavage and Deprotection: Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) removes protecting groups and releases the peptide.
Typical yields range from 65–78% with HPLC purity >95% when using reverse-phase C18 columns (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes).
Liquid-Phase Synthesis
Alternative methods employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling agents in dimethylformamide (DMF). This approach achieves comparable yields but requires extensive purification steps, making it less efficient for large-scale production.
Biological Activities and Mechanisms
Membrane Interaction Dynamics
The β-alanine residue enhances H-Beta-Ala-Tyr-OH’s amphipathic character, enabling preferential partitioning into lipid bilayers. Fluorescence anisotropy studies demonstrate a 40% increase in membrane fluidity at 10 μM concentrations in DPPC liposomes. This property facilitates transmembrane transport of co-administered therapeutics, as evidenced by a 2.3-fold enhancement in doxorubicin uptake in MCF-7 cells when co-delivered with H-Beta-Ala-Tyr-OH .
Antioxidant Capacity
The phenolic hydroxyl group of tyrosine confers significant radical-scavenging activity. In DPPH assays, H-Beta-Ala-Tyr-OH exhibits an IC50 of 18.7 μM, comparable to Trolox (IC50 = 16.4 μM). Electron paramagnetic resonance (EPR) spectroscopy confirms neutralization of hydroxyl radicals () through hydrogen atom transfer mechanisms.
Neurotransmitter Modulation
As a tyrosine-containing peptide, H-Beta-Ala-Tyr-OH may influence catecholamine synthesis. In vitro studies show a 22% increase in tyrosine hydroxylase activity in PC12 cells at 50 μM concentrations, suggesting potential applications in neurodegenerative disorders.
Therapeutic Applications
Drug Delivery Systems
The compound’s membrane-permeabilizing properties make it an ideal candidate for drug conjugation. PEGylated H-Beta-Ala-Tyr-OH nanoparticles (150 nm diameter) demonstrate:
-
85% encapsulation efficiency for paclitaxel
-
Sustained release over 72 hours (pH 7.4)
-
3.8-fold tumor accumulation versus free drug in xenograft models
Cosmetic Formulations
In skincare applications, H-Beta-Ala-Tyr-OH:
-
Reduces MMP-1 expression by 62% in UV-irradiated fibroblasts
-
Increases collagen synthesis by 41% after 4 weeks of topical application (1% w/w formulation)
-
Exhibits 89% photostability after 8 hours of UV exposure
Comparative Analysis with Structural Analogues
Stability Profiling
Accelerated stability testing (40°C/75% RH) reveals:
Table 2: Degradation Kinetics of Dipeptides
| Compound | t90 (Days) | Primary Degradation Pathway |
|---|---|---|
| H-Beta-Ala-Tyr-OH | 148 | Oxidation of phenolic group |
| H-Ala-Tyr-OH | 92 | Hydrolysis of peptide bond |
| Carnosine | 113 | Cyclization to β-alanylhistamine |
The β-amino acid configuration in H-Beta-Ala-Tyr-OH confers superior resistance to enzymatic degradation, with a 2.1-fold longer plasma half-life than its alpha-amino counterpart in rodent models.
Receptor Binding Affinity
Surface plasmon resonance (SPR) analysis demonstrates unique interaction profiles:
Table 3: Binding Constants (KD) to GPCRs
| Receptor | H-Beta-Ala-Tyr-OH (nM) | H-Ala-Tyr-OH (nM) |
|---|---|---|
| μ-Opioid | 124 ± 11 | 890 ± 98 |
| CB1 Cannabinoid | 78 ± 9 | No binding |
| AT1 Angiotensin | 2450 ± 310 | 1920 ± 205 |
The enhanced μ-opioid affinity suggests potential analgesic applications distinct from traditional tyrosine-containing peptides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume